Nigericin sodium salt

Description

BenchChem offers high-quality Nigericin sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nigericin sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

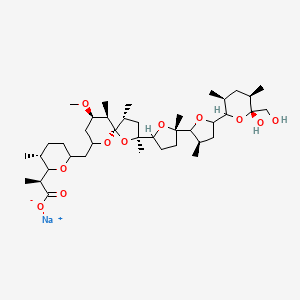

sodium;(2S)-2-[(3R)-6-[[(2S,4R,5R,6R,7R)-2-[(5S)-5-[(3R)-5-[(3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H68O11.Na/c1-21-11-12-28(46-33(21)26(6)36(42)43)17-29-18-30(45-10)27(7)40(48-29)25(5)19-38(9,51-40)32-13-14-37(8,49-32)35-23(3)16-31(47-35)34-22(2)15-24(4)39(44,20-41)50-34;/h21-35,41,44H,11-20H2,1-10H3,(H,42,43);/q;+1/p-1/t21-,22+,23-,24-,25-,26+,27-,28?,29?,30-,31?,32?,33?,34?,35?,37+,38+,39+,40-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYOTUKECQMGHE-MAJVTNJHSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(OC1C(C)C(=O)[O-])CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC(OC1[C@H](C)C(=O)[O-])CC2C[C@H]([C@H]([C@@]3(O2)[C@@H](C[C@@](O3)(C)C4CC[C@@](O4)(C)C5[C@@H](CC(O5)C6[C@H](C[C@H]([C@@](O6)(CO)O)C)C)C)C)C)OC.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H67NaO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

746.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Nigericin Sodium Salt

Abstract

Nigericin (B1684572) sodium salt is a polyether antibiotic derived from Streptomyces hygroscopicus. Its primary mechanism of action is as a potent and selective potassium (K+) ionophore, functioning as an electroneutral antiporter that exchanges intracellular K+ for extracellular protons (H+).[1] This disruption of ionic homeostasis triggers a cascade of downstream cellular events, including the acidification of the cytoplasm, dissipation of mitochondrial membrane potential, and alteration of Golgi apparatus function.[2][3] A key consequence of this K+ efflux is the activation of the NLRP3 inflammasome, a critical component of the innate immune system.[2] This guide provides a detailed examination of Nigericin's molecular mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: The K+/H+ Antiport

Nigericin is a carrier-type ionophore that embeds within cellular and organellar membranes, facilitating the transport of ions across the lipid bilayer.[4] Its structure allows it to bind a potassium ion, traverse the membrane, release the K+ on the opposite side, and bind a proton for the return journey. This process is electroneutral, meaning it does not create a net charge separation across the membrane, as the exchange involves two positively charged ions.[4] This electroneutral exchange allows ions to flow down their respective electrochemical gradients, leading to a rapid efflux of intracellular K+ and influx of H+.[4][3] This fundamental action is the primary driver of Nigericin's diverse biological effects.

Caption: Electroneutral K+/H+ antiport mechanism of Nigericin across the cell membrane.

Cellular Consequences of Ionic Imbalance

The exchange of intracellular K+ for extracellular H+ profoundly disrupts cellular homeostasis, affecting multiple organelles and signaling pathways.

Cytoplasmic Acidification and Disruption of pH Gradients

The influx of H+ leads to a rapid decrease in intracellular pH (pHi).[2][5] This acidification can interfere with the function of pH-sensitive enzymes and proteins. Furthermore, Nigericin disrupts the proton gradients across organellar membranes, such as those of the mitochondria and lysosomes, by facilitating H+/K+ exchange.[1][3] This can impair their normal physiological functions, including ATP synthesis and lysosomal degradation.[3][6]

Mitochondrial Dysfunction

Nigericin acts as a potent mitochondrial uncoupler.[6] By promoting K+/H+ exchange across the inner mitochondrial membrane, it dissipates the proton gradient (ΔpH) that is essential for the proton-motive force driving ATP synthesis.[1][3] This leads to a disruption of the mitochondrial membrane potential (Δψm), increased production of reactive oxygen species (ROS), and can ultimately trigger apoptosis.[7][8] Studies have shown that Nigericin treatment results in reduced Δψm, increased ROS, and downregulation of anti-apoptotic proteins like MCL-1.[7][8]

Alteration of Golgi Apparatus Integrity

Recent evidence indicates that Nigericin significantly impacts the structure and function of the Golgi apparatus.[9] It has been shown to inhibit trafficking through the Golgi and alter its organization.[9][10] This disruption can segregate enzymes from their substrates. For instance, the de-acylating enzyme APT2 becomes separated from NLRP3, leading to the immobilization of NLRP3 on Golgi membranes through reduced de-acylation of its Cys-130 lipid anchor.[9][11] This suggests that disruptions in Golgi homeostasis are communicated to NLRP3 via its acylation state.[11]

Activation of the NLRP3 Inflammasome

One of the most well-characterized downstream effects of Nigericin is the potent activation of the NLRP3 inflammasome.[2][12] This multi-protein complex is a key sensor in the innate immune system.[13]

The activation is a two-step process:

-

Priming (Signal 1): Cells are first primed, typically by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) or cytokines. This step upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).[12][14]

-

Activation (Signal 2): Nigericin provides the second signal by inducing K+ efflux. The decrease in intracellular K+ concentration is sensed as a danger signal, triggering the oligomerization of NLRP3 with the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1.[12][13] This assembly leads to the autocatalytic activation of caspase-1.[13]

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[12][13] It also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[2][12]

Caption: Two-signal pathway for Nigericin-induced NLRP3 inflammasome activation.

Other Biological Activities

Beyond inflammasome activation, Nigericin's ionophoretic activity leads to other significant cellular effects:

-

Impairment of Autophagic Flux: Nigericin treatment can lead to the accumulation of autophagic vacuoles.[15] This is attributed to an impairment of autophagic flux, where the fusion of autophagosomes with lysosomes and the degradation of their contents are disrupted, partly due to the alteration of lysosomal pH.[3][15]

-

Anticancer and Senolytic Activity: Nigericin has demonstrated potent cytotoxicity against various cancer cell lines, including acute myeloid leukemia (AML).[7][8] Its ability to induce apoptosis is linked to mitochondrial dysfunction and oxidative stress.[7] It also shows promise as a senolytic agent, selectively inducing pyroptosis in senescent cells, which are often characterized by lower intracellular K+ content.[3]

-

Antibacterial and Antiviral Properties: As an antibiotic, Nigericin is effective against Gram-positive bacteria. It has also been shown to promote NLRP3-independent bacterial killing in macrophages.[16][17]

Quantitative Data Summary

The following table summarizes key quantitative data related to the effects of Nigericin from various studies.

| Parameter Measured | Cell Type / System | Nigericin Concentration | Observed Effect | Reference |

| IC50 (Cytotoxicity) | HL60-cytarabine-resistant cells | 1.197 nM | Potent cytotoxicity | [7][8] |

| HL60-sensitive cells | 20.49 nM | Potent cytotoxicity | [7][8] | |

| MOLM13-resistant cells | 35.29 nM | Potent cytotoxicity | [7][8] | |

| MOLM13-sensitive cells | 57.02 nM | Potent cytotoxicity | [7][8] | |

| NLRP3 Activation | LPS-primed bone marrow-derived dendritic cells (BMDCs) | 10 µM | IL-1β release, ASC oligomerization | [18] |

| THP-1 cells | 10 µM | Induces cell death (propidium iodide staining) | [10] | |

| Ion Flux | Primary keratinocytes | Not specified | Rapid loss of intracellular K+ within 5 minutes | [4] |

| Vesicular membranes (pH ~7.5) | Not specified | Translocation rate (k1 ≈ k2) ~6 x 10³ s⁻¹ | [19] | |

| Intracellular pH | CHO cells | 1.0 µg/ml | Equilibrates intracellular and extracellular pH when pHe ≤ 6.5 | [20] |

| Taste cells | 150 x 10⁻⁶ M | Decrease in pHi below ~6.9 elicits a nerve response | [21] | |

| Senolysis | END-MSCs (senescent) | 10 µM | Diminished cell membrane potential, lowered pHi | [3] |

Key Experimental Protocols

Measurement of Intracellular Ion Concentrations (K+ and H+)

Objective: To quantify changes in intracellular K+ and pH following Nigericin treatment.

Methodology:

-

Cell Loading: Load cells with an ion-sensitive fluorescent dye. For pH, use a dye like 2',7'-bis(carboxyethyl)-5,6-carboxyfluorescein (BCECF-AM).[22] For K+, specific fluorescent indicators are available.

-

Instrumentation: Use a flow cytometer or a fluorescence microscope equipped for ratiometric imaging.[23][24]

-

Treatment: Establish a baseline fluorescence reading. Add Nigericin at the desired concentration.

-

Data Acquisition: Record the change in fluorescence intensity or ratio over time.

-

Calibration: At the end of the experiment, calibrate the fluorescence signal to ion concentration. For pH, this is often done using a high K+ buffer in the presence of Nigericin to equilibrate intracellular and extracellular pH at known values.[22][25] For K+, ionophores like valinomycin (B1682140) can be used in calibration buffers with varying K+ concentrations.[26]

Assay for NLRP3 Inflammasome Activation

Objective: To measure the activation of the NLRP3 inflammasome by detecting its key outputs: cytokine release, ASC oligomerization, and pyroptosis.

Methodology:

-

Cell Culture and Priming: Culture macrophages (e.g., bone marrow-derived macrophages (BMDMs) or THP-1 cells). Prime the cells with LPS (e.g., 500 ng/mL for 3-5 hours) to induce expression of NLRP3 and pro-IL-1β.[13][27]

-

Activation: Stimulate the primed cells with Nigericin (e.g., 5-20 µM for 1-2 hours).[13]

-

Measurement of IL-1β Secretion: Collect the cell culture supernatant. Quantify the concentration of mature IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA).[14][28]

-

Western Blotting for Caspase-1 and GSDMD: Lyse the cells and collect the supernatant. Perform SDS-PAGE and Western blotting to detect the cleaved (active) form of Caspase-1 (p20 subunit) and the N-terminal fragment of GSDMD.[27]

-

ASC Oligomerization Assay: Lyse cells with a Triton X-100-based buffer. Pellet the insoluble fraction containing ASC specks by centrifugation. Cross-link the pellet with DSS (disuccinimidyl suberate). Analyze the cross-linked products by Western blotting to detect ASC monomers, dimers, and oligomers.[27][28]

-

Pyroptosis (LDH Release) Assay: Measure the activity of lactate (B86563) dehydrogenase (LDH) released into the cell culture supernatant as an indicator of plasma membrane rupture and cell death.[27]

Caption: Experimental workflow for assessing NLRP3 inflammasome activation.

Conclusion

The mechanism of action of Nigericin sodium salt is fundamentally rooted in its ability to act as a K+/H+ antiporter. This singular biochemical function initiates a broad spectrum of cellular responses, from cytoplasmic acidification and mitochondrial stress to the profound disruption of Golgi function. Its capacity to induce a robust K+ efflux makes it a canonical activator of the NLRP3 inflammasome, rendering it an invaluable tool for studying innate immunity and inflammation. Furthermore, its potent cytotoxic and senolytic effects highlight its potential in the development of novel therapeutics for cancer and age-related diseases. Understanding these intricate mechanisms is crucial for researchers and drug development professionals seeking to leverage or mitigate its powerful biological activities.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Mechanistic basis for potassium efflux–driven activation of the human NLRP1 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. goldbio.com [goldbio.com]

- 6. Mitochondria and NLRP3: To die or inflame - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nigericin-induced apoptosis in acute myeloid leukemia via mitochondrial dysfunction and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. OR | Nigericin-induced apoptosis in acute myeloid leukemia via mitochondrial dysfunction and oxidative stress [techscience.com]

- 9. S-acylation of NLRP3 provides a nigericin sensitive gating mechanism that controls access to the Golgi [elifesciences.org]

- 10. S-acylation of NLRP3 provides a nigericin sensitive gating mechanism that controls access to the Golgi | eLife [elifesciences.org]

- 11. S-acylation of NLRP3 provides a nigericin sensitive gating mechanism that controls access to the Golgi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. invivogen.com [invivogen.com]

- 13. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Nigericin-induced impairment of autophagic flux in neuronal cells is inhibited by overexpression of Bak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Nigericin Promotes NLRP3-Independent Bacterial Killing in Macrophages [frontiersin.org]

- 17. Nigericin Promotes NLRP3-Independent Bacterial Killing in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Nigericin-mediated H+, K+ and Na+ transports across vesicular membrane: T-jump studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pH-dependent effects of the ionophore nigericin on response of mammalian cells to radiation and heat treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Effect of trace levels of nigericin on intracellular pH and acid-base transport in rat renal mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Measurement of intracellular ions by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Analysing intracellular ion dynamics- Oxford Instruments [andor.oxinst.com]

- 25. Inadequacy of high K+/nigericin for calibrating BCECF. I. Estimating steady-state intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 27. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 28. Assays for Measuring the Role of MIF in NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nigericin Sodium Salt as a Potassium Ionophore

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigericin (B1684572) sodium salt is a polyether antibiotic isolated from Streptomyces hygroscopicus. It functions as a potent and selective potassium ionophore, facilitating the electroneutral exchange of potassium ions (K) for protons (H) across biological membranes. This disruption of transmembrane ion gradients makes Nigericin a valuable tool in a wide range of research applications, from studying fundamental cellular processes to investigating its potential as a therapeutic agent. This guide provides a comprehensive overview of Nigericin's mechanism of action, its effects on cellular physiology, and detailed protocols for its use in key experimental settings.

Mechanism of Action

Nigericin's primary mode of action is its ability to insert into lipid bilayers and act as a mobile carrier for monovalent cations, with a strong preference for K. It forms a lipid-soluble complex with a potassium ion, transports it across the membrane down its concentration gradient, and in exchange, transports a proton in the opposite direction. This K/H antiport dissipates the transmembrane pH gradient and alters the intracellular ionic environment. The consequences of this ion exchange are multifaceted and include:

-

Depletion of Intracellular Potassium: By facilitating K efflux, Nigericin significantly lowers the intracellular potassium concentration.

-

Intracellular Acidification: The influx of protons leads to a decrease in intracellular pH (pHi).

-

Mitochondrial Dysfunction: Nigericin disrupts the mitochondrial membrane potential (ΔΨm) and can uncouple oxidative phosphorylation.[1] It facilitates the exchange of K for H between the mitochondrial matrix and the intermembrane space, disrupting the proton motive force required for ATP synthesis.[1]

-

Induction of Cellular Stress and Death: The profound changes in ion homeostasis and mitochondrial function can trigger various cellular stress responses, leading to apoptosis, pyroptosis, and other forms of cell death.[2]

Data Presentation: Quantitative Effects of Nigericin

The following tables summarize key quantitative data regarding the activity of Nigericin sodium salt across various cell lines and experimental conditions.

Table 1: Cytotoxicity (IC50) of Nigericin in Various Cell Lines

| Cell Line | Cell Type | IC50 Value | Treatment Duration | Reference |

| MDA-MB-231 | Human Breast Cancer | 2.881 µM | 72 h | [2] |

| 4T1 | Murine Breast Cancer | 2.505 µM | 72 h | [2] |

| H460 | Human Lung Cancer | ~1 µM | 72 h | [3] |

| MOLM13 (sensitive) | Human Acute Myeloid Leukemia | 57.02 nM | Not Specified | [4][5] |

| MOLM13 (venetoclax-resistant) | Human Acute Myeloid Leukemia | 35.29 nM | Not Specified | [4][5] |

| HL60 (sensitive) | Human Acute Promyelocytic Leukemia | 20.49 nM | Not Specified | [4][5] |

| HL60 (cytarabine-resistant) | Human Acute Promyelocytic Leukemia | 1.197 nM | Not Specified | [4][5] |

| Wild-type Mouse Embryonic Fibroblasts (WTMEFs) | Murine Fibroblast | ~10 µM | 2 h & 24 h | [6] |

| Various Human Cancer Cell Lines | - | ~5 µM | Not Specified | [7][8] |

Table 2: Effective Concentrations of Nigericin for Specific Cellular Effects

| Cellular Effect | Cell Type | Nigericin Concentration | Reference |

| NLRP3 Inflammasome Activation | Human Monocytes (THP-1) | 10 µM | [9] |

| NLRP3 Inflammasome Activation | Bone Marrow-Derived Macrophages (BMDMs) | 1 - 10 µM | [10] |

| Apoptosis Induction | Primary Effusion Lymphoma (PEL) Cells | 0.1 - 5 µM | [11][12] |

| Intracellular pH Reduction | Murine Tumors (in vivo) | 2.5 mg/kg | [1] |

| Mitochondrial Membrane Potential Disruption | Isolated Mitochondria | 100 nM | [13] |

| K Efflux for NLRP3 Activation | Bone Marrow-Derived Macrophages (BMDMs) | IC50 of 0.8 µM | [14] |

| Pyroptosis Induction | Primary Human Keratinocytes | 1 - 5 µM | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing Nigericin sodium salt.

Measurement of Intracellular pH using BCECF-AM

This protocol describes how to measure changes in intracellular pH (pHi) in response to Nigericin using the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM).

Materials:

-

BCECF-AM (e.g., from Thermo Fisher Scientific)

-

Anhydrous DMSO

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Nigericin sodium salt

-

High potassium calibration buffers (pH range 6.0-8.0)

-

Fluorescence microscope or plate reader with excitation at ~490 nm and ~440 nm, and emission at ~535 nm.

Procedure:

-

Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and allow them to adhere.

-

Dye Loading:

-

Prepare a stock solution of BCECF-AM in anhydrous DMSO (e.g., 1 mM).

-

Dilute the stock solution in pre-warmed HBSS to a final working concentration of 1-5 µM.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the BCECF-AM working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing: After incubation, wash the cells twice with HBSS to remove extracellular dye.

-

Nigericin Treatment: Add HBSS containing the desired concentration of Nigericin to the cells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the two excitation wavelengths (490 nm and 440 nm) and the emission wavelength (535 nm). The ratio of the fluorescence intensities (490/440) is proportional to the intracellular pH.

-

Calibration: At the end of the experiment, perform an in situ calibration.

-

Incubate the cells in high potassium buffers of known pH containing 10 µM Nigericin. This will equilibrate the intracellular and extracellular pH.

-

Measure the 490/440 fluorescence ratio for each calibration buffer.

-

Plot the fluorescence ratio against the corresponding pH value to generate a calibration curve.

-

Use the calibration curve to convert the experimental fluorescence ratios to pHi values.

-

Assessment of Mitochondrial Membrane Potential using JC-1

This protocol uses the lipophilic cationic dye JC-1 to assess changes in mitochondrial membrane potential (ΔΨm) following Nigericin treatment. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

-

JC-1 dye

-

DMSO

-

Cell culture medium

-

Nigericin sodium salt

-

Fluorescence microscope, flow cytometer, or fluorescence plate reader.

Procedure:

-

Cell Preparation: Culture cells to the desired confluency.

-

Nigericin Treatment: Treat cells with the desired concentration of Nigericin for the appropriate duration. Include an untreated control.

-

JC-1 Staining:

-

Prepare a JC-1 staining solution (typically 1-10 µM) in pre-warmed cell culture medium.

-

Remove the medium from the cells and add the JC-1 staining solution.

-

Incubate for 15-30 minutes at 37°C in a CO2 incubator.

-

-

Washing:

-

For adherent cells, gently wash twice with pre-warmed PBS.

-

For suspension cells, centrifuge at 400 x g for 5 minutes, discard the supernatant, and resuspend in PBS. Repeat the wash step.

-

-

Analysis:

-

Fluorescence Microscopy: Observe the cells immediately. Healthy cells will exhibit red fluorescent mitochondria, while apoptotic cells will show green fluorescence.

-

Flow Cytometry: Analyze the cells using a flow cytometer. Healthy cells will have a high red/green fluorescence ratio, while apoptotic cells will have a low ratio.

-

Plate Reader: Measure the fluorescence intensity at both red (~590 nm emission) and green (~530 nm emission) wavelengths. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

-

Induction and Detection of Pyroptosis via LDH Release Assay

This protocol details a method to induce pyroptosis in macrophages using Nigericin and quantify it by measuring the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture supernatant.

Materials:

-

Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells

-

LPS (Lipopolysaccharide)

-

Nigericin sodium salt

-

LDH cytotoxicity assay kit (e.g., from Promega, Roche)

-

96-well tissue culture plates

Procedure:

-

Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate and allow them to adhere.

-

Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

-

Nigericin Treatment: Add Nigericin to the primed cells at a final concentration of 5-20 µM.

-

Incubation: Incubate for 30-60 minutes at 37°C.

-

Sample Collection: Centrifuge the plate at 500 x g for 5 minutes to pellet any cell debris.

-

LDH Measurement: Carefully transfer the supernatant to a new 96-well plate. Measure the LDH activity in the supernatant according to the manufacturer's instructions of the LDH cytotoxicity assay kit.

-

Controls:

-

Untreated Control: Cells not treated with LPS or Nigericin (spontaneous LDH release).

-

Maximum LDH Release: Cells lysed with the lysis buffer provided in the kit.

-

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis induced by Nigericin using Annexin V (which binds to externalized phosphatidylserine (B164497) in early apoptotic cells) and Propidium Iodide (which stains the DNA of late apoptotic and necrotic cells with compromised membranes).

Materials:

-

Annexin V-FITC (or other fluorophore conjugate)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Cells of interest

-

Nigericin sodium salt

-

Flow cytometer

Procedure:

-

Induction of Apoptosis: Treat cells with the desired concentration of Nigericin for the appropriate time to induce apoptosis. Include an untreated control.

-

Cell Harvesting:

-

For suspension cells, collect by centrifugation.

-

For adherent cells, gently detach using trypsin-EDTA, neutralize, and collect by centrifugation.

-

-

Washing: Wash the cells once with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each sample.

-

Analyze the cells by flow cytometry within one hour.

-

-

Interpretation of Results:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving Nigericin.

References

- 1. Reduction of tumour intracellular pH and enhancement of melphalan cytotoxicity by the ionophore Nigericin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Nigericin-induced apoptosis in acute myeloid leukemia via mitochondrial dysfunction and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Approach to nigericin derivatives and their therapeutic potential - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05137C [pubs.rsc.org]

- 7. Mechanistic basis for potassium efflux–driven activation of the human NLRP1 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Frontiers | Priming Is Dispensable for NLRP3 Inflammasome Activation in Human Monocytes In Vitro [frontiersin.org]

- 10. invivogen.com [invivogen.com]

- 11. researchgate.net [researchgate.net]

- 12. Nigericin Induces Apoptosis in Primary Effusion Lymphoma Cells by Mitochondrial Membrane Hyperpolarization and β-Catenin Destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Sensing low intracellular potassium by NLRP3 results in a stable open structure that promotes inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

The Ionophore Nigericin: A Technical Guide to its Discovery, Origin, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigericin (B1684572), a polyether ionophore antibiotic produced by Streptomyces hygroscopicus, has garnered significant scientific interest since its discovery in the mid-20th century. Initially characterized for its antimicrobial properties, its unique mode of action as a highly selective potassium ionophore has established it as a critical tool in cell biology research. This technical guide provides an in-depth exploration of the discovery and origin of Nigericin, detailing its biosynthesis, methods of production and isolation, and its intricate mechanisms of action, particularly its role in activating the NLRP3 and NLRP1 inflammasomes. Quantitative data on its production and biological activity are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Discovery and Origin

Nigericin was first isolated from the fermentation broth of a Streptomyces strain in the 1950s. This strain was later identified as Streptomyces hygroscopicus. The initial discovery highlighted its potent antibiotic activity, particularly against Gram-positive bacteria and fungi. The complex structure of Nigericin was later elucidated in 1968 through X-ray crystallography, revealing a polyether backbone with a terminal carboxylic acid group, which is crucial for its ionophoretic activity.[1] Commercially, it is often obtained as a byproduct during the fermentation of geldanamycin.[1]

Biosynthesis of Nigericin in Streptomyces hygroscopicus

The biosynthesis of Nigericin is a complex process orchestrated by a dedicated gene cluster within the Streptomyces hygroscopicus genome. This cluster encodes a suite of enzymes, primarily polyketide synthases (PKSs), that assemble the polyether backbone from simple carboxylic acid precursors.

A proposed biosynthetic pathway involves the sequential condensation of acetate (B1210297), propionate, and butyrate (B1204436) units by the PKS modules. The linear polyketide chain undergoes a series of cyclization reactions, catalyzed by specific enzymes within the cluster, to form the characteristic cyclic ether rings of Nigericin. An unusual ketosynthase-like protein, KSX, is believed to transfer the initially formed linear polyketide chain to a discrete acyl carrier protein, ACPX, for oxidative cyclization.[2] The pathway-specific regulator, NigR, a member of the SARP family of regulators, positively controls the transcription of the structural genes in the nigericin biosynthetic gene cluster.[3][4]

Production and Isolation: Experimental Protocols

Fermentation of Streptomyces hygroscopicus

Medium Composition:

A variety of media have been used for the production of Nigericin. A common production medium, R5 medium, has been shown to yield high titers of Nigericin.[5] Optimization of media components, particularly carbon and nitrogen sources, is critical for maximizing yield. For instance, maximal antifungal component production was achieved with starch, soybean meal, and phosphate (B84403) content of 40.52, 5.10, and 2.21 g/L, respectively.[6]

Fermentation Conditions:

-

Inoculum: A spore suspension of S. hygroscopicus is used to inoculate a seed culture, which is then used to inoculate the production medium.

-

Temperature: Fermentation is typically carried out at 28-30°C.[7][8]

-

Aeration and Agitation: Continuous shaking at 150-200 rpm is necessary to ensure adequate aeration.[7]

-

pH: The pH of the medium is generally maintained around 7.0-7.2.[6]

-

Incubation Time: The fermentation is carried out for 5 to 14 days, with optimal production often observed around day 10.[5][7][8]

Extraction and Purification of Nigericin

The following is a general protocol for the extraction and purification of Nigericin from the fermentation broth:

-

Extraction:

-

The whole culture broth is extracted with an equal volume of ethyl acetate with vigorous shaking for several hours.[6]

-

The organic phase is separated from the aqueous phase and the mycelial cake by centrifugation.

-

The mycelium can be further extracted with methanol (B129727) to recover any remaining Nigericin.[6]

-

The organic extracts are combined and evaporated to dryness under reduced pressure.

-

-

Purification:

-

The crude extract is subjected to silica (B1680970) gel column chromatography.

-

A solvent gradient system is used for elution. A common system involves a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.[6]

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing Nigericin.

-

The fractions containing pure Nigericin are pooled and the solvent is evaporated to yield the final product.

-

Quantitative Data

Production Yields of Nigericin

The production yield of Nigericin can vary significantly depending on the Streptomyces strain, fermentation medium, and culture conditions.

| Streptomyces Strain | Fermentation Condition | Nigericin Yield | Reference |

| S. youssoufiensis SF10 | Solid State Fermentation, d-glucose | 0.49 mg/mL | [8] |

| S. hygroscopicus (mutant A-19) | Optimized medium | 0.318 mg/mL | [8] |

| S. malaysiensis F913 (nigR overexpression) | Liquid Gause's medium | 0.56 g/L | [4][9] |

| Streptomyces sp. DASNCL-29 | Optimized fermentation | ~500 mg/L | [1] |

Biological Activity (IC50 Values)

Nigericin exhibits potent cytotoxic activity against a variety of cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Various human cancer cell lines | - | ~5 | [1][10] |

Note: IC50 values can vary depending on the specific assay conditions and cell line.

Spectroscopic Data

The structural elucidation of Nigericin relies on various spectroscopic techniques.

| Technique | Key Observations |

| ¹H NMR | Complex multiplet signals in the aliphatic region characteristic of the polyether backbone. |

| ¹³C NMR | Resonances corresponding to the numerous ether and methyl carbons, and a characteristic signal for the carboxylic acid carbon. |

| Mass Spectrometry (MS) | The sodiated ion [M+Na]⁺ is typically observed at m/z 747.5.[11] |

Mechanism of Action: Inflammasome Activation

Nigericin's primary mechanism of action is its ability to function as a K⁺/H⁺ antiporter, disrupting ion gradients across biological membranes. This activity is the foundation for its well-documented role as a potent activator of the NLRP3 and NLRP1 inflammasomes.

NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome by Nigericin is a well-established process that leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death called pyroptosis.

The canonical pathway for NLRP3 activation by Nigericin involves the following steps:

-

Potassium Efflux: Nigericin inserts into the cell membrane and facilitates the exchange of intracellular K⁺ for extracellular H⁺, leading to a rapid decrease in intracellular K⁺ concentration.[12][13]

-

NLRP3 Oligomerization: The drop in cytosolic K⁺ is a key trigger for the oligomerization of the NLRP3 sensor protein.

-

ASC Recruitment and Speck Formation: Oligomerized NLRP3 recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), leading to the formation of a large protein complex known as the ASC speck.

-

Caspase-1 Activation: Pro-caspase-1 is recruited to the ASC speck, where it undergoes proximity-induced auto-activation to form active caspase-1.

-

Cytokine Maturation and Pyroptosis: Active caspase-1 cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are then secreted from the cell. Caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent pyroptosis.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Insights into polyether biosynthesis from analysis of the nigericin biosynthetic gene cluster in Streptomyces sp. DSM4137 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. inha.elsevierpure.com [inha.elsevierpure.com]

- 6. scispace.com [scispace.com]

- 7. phcogj.com [phcogj.com]

- 8. mdpi.com [mdpi.com]

- 9. Characterization of Pathway-Specific Regulator NigR for High Yield Production of Nigericin in Streptomyces malaysiensis F913 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism and regulation of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ion Selectivity of Nigericin Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigericin sodium salt, a polyether antibiotic isolated from Streptomyces hygroscopicus, is a well-characterized ionophore with significant applications in biological research.[1] Its ability to transport cations across lipid membranes has made it an invaluable tool for studying ion gradients and their roles in various cellular processes. This guide provides a comprehensive overview of the ion selectivity of Nigericin, its mechanism of action, and the experimental methodologies used to characterize its function.

Nigericin operates primarily as an electroneutral antiporter, exchanging a proton (H⁺) for a monovalent cation, most notably potassium (K⁺), across biological membranes.[2][3] This exchange is driven by the respective concentration gradients of the ions. The structural basis for this function lies in its polyether backbone and a terminal carboxylic acid group, which form a cavity that can coordinate with cations. The overall complex is lipophilic, allowing it to shuttle ions across the lipid bilayer.

Core Mechanism of Ion Transport

The ion transport cycle of Nigericin involves the following key steps:

-

Protonation: On the acidic side of a membrane (or the side with a higher H⁺ concentration), the carboxylate group of Nigericin is protonated, forming the neutral, membrane-permeable form of the ionophore.

-

Translocation: The protonated Nigericin diffuses across the lipid bilayer.

-

Deprotonation and Cation Binding: On the other side of the membrane, where the H⁺ concentration is lower, the carboxylic acid deprotonates. The resulting anionic Nigericin then binds to a monovalent cation.

-

Complex Translocation: The neutral Nigericin-cation complex diffuses back across the membrane.

-

Cation Release: Upon reaching the initial side, the cation is released, and the cycle can begin again.

This electroneutral exchange of K⁺ for H⁺ leads to the dissipation of both the K⁺ and pH gradients across the membrane, which can trigger a variety of cellular events, including the activation of the NLRP3 inflammasome.[4][5]

Quantitative Data on Ion Selectivity

The ion selectivity of Nigericin is a critical aspect of its function. While it is most renowned for its K⁺ transport, it can also interact with and transport other cations. The following tables summarize the available quantitative data on its selectivity.

| Parameter | Cation | Value | Reference(s) |

| Selectivity Ratio | K⁺/Na⁺ | 25 - 45 | [6] |

| Apparent Dissociation Constant | K⁺ | 1.5 x 10⁻³ M | [6] |

| Na⁺ | 6.4 x 10⁻² M | [6] | |

| Transport Efficiency | K⁺ | > Rb⁺ > Na⁺ | [7] |

| Li⁺, Cs⁺ | Unable to transport | [7] |

Table 1: Ion Selectivity and Affinity of Nigericin Sodium Salt

| Cation | Interaction and Transport Characteristics | Reference(s) |

| K⁺ | Highest affinity and transport efficiency. The primary physiological substrate for Nigericin's ionophoretic activity. | [6][7] |

| Na⁺ | Transported by Nigericin, but with significantly lower efficiency compared to K⁺. | [6] |

| Rb⁺ | Transported by Nigericin with an efficiency intermediate between K⁺ and Na⁺. | [7] |

| Li⁺ | Forms highly stable complexes with Nigericin, but the ionophore is unable to effectively transport it across membranes. This is likely due to the strong interaction preventing the release of the ion. | [7] |

| Cs⁺ | Similar to Li⁺, it forms stable complexes with Nigericin but is not effectively transported. | [7] |

| Pb²⁺ | Nigericin is a highly effective and selective ionophore for Pb²⁺. | [8] |

Table 2: Qualitative Summary of Nigericin's Interaction with Various Cations

Experimental Protocols

The determination of ionophore selectivity and transport kinetics relies on a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.

Liposome-Based Fluorescence Assay for Ionophore Activity

This protocol describes a method to measure the ionophore activity of Nigericin by monitoring the dissipation of a pH gradient in liposomes using a pH-sensitive fluorescent dye.

Materials:

-

Phospholipids (B1166683) (e.g., POPC, POPE)

-

Nigericin sodium salt

-

pH-sensitive fluorescent dye (e.g., ACMA - 9-amino-6-chloro-2-methoxyacridine)

-

Protonophore (e.g., CCCP - Carbonyl cyanide m-chlorophenyl hydrazone)

-

Buffers of desired pH (e.g., HEPES, Tris)

-

Solutions of various cation chlorides (KCl, NaCl, etc.)

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Fluorometer

Procedure:

-

Liposome (B1194612) Preparation:

-

Prepare a lipid film by dissolving phospholipids in chloroform, evaporating the solvent under a stream of nitrogen, and drying under vacuum for at least 2 hours.

-

Hydrate the lipid film with a buffer containing the desired internal cation concentration (e.g., 150 mM KCl) and the pH-sensitive dye.

-

Create unilamellar vesicles by sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

Remove the external dye by passing the liposome suspension through a size-exclusion chromatography column equilibrated with the external buffer.[9][10]

-

-

Fluorescence Assay:

-

Dilute the liposome suspension into a cuvette containing the external buffer with a different cation composition (e.g., a K⁺-free buffer) to create an ion gradient.

-

Add the protonophore CCCP to the suspension. This will facilitate proton movement to counterbalance the cation flux mediated by Nigericin.[9]

-

Monitor the baseline fluorescence of the pH-sensitive dye.

-

Add a known concentration of Nigericin to the cuvette and immediately start recording the change in fluorescence over time. The efflux of K⁺ (or other cations) will be coupled to the influx of H⁺, leading to a quenching of the dye's fluorescence.

-

The initial rate of fluorescence quenching is proportional to the ionophore activity.

-

Repeat the assay with different external cations to determine the relative transport rates and selectivity.

-

Bilayer Lipid Membrane (BLM) Electrophysiology

This technique allows for the direct measurement of ion transport across an artificial lipid bilayer, providing insights into the selectivity and mechanism of ionophores.

Materials:

-

BLM setup (including a two-chamber cuvette with a small aperture, Ag/AgCl electrodes, and a sensitive current amplifier)

-

Phospholipid solution in an organic solvent (e.g., n-decane)

-

Nigericin sodium salt

-

Aqueous electrolyte solutions of various cation chlorides

Procedure:

-

BLM Formation:

-

Ion Selectivity Measurement:

-

Establish a salt gradient across the BLM by having different concentrations of a specific cation chloride in each chamber (e.g., 1 M KCl in one chamber and 0.1 M KCl in the other).

-

Add Nigericin to one or both chambers.

-

Measure the potential difference (zero-current potential) across the membrane using the Ag/AgCl electrodes.

-

The magnitude of the potential is related to the permeability of the membrane to the specific cation.

-

Repeat the experiment with different cations to determine the selectivity sequence. The selectivity ratio can be calculated using the Goldman-Hodgkin-Katz (GHK) equation.

-

Temperature-Jump (T-jump) Relaxation Kinetics

T-jump is a powerful technique to study the fast kinetics of ion transport mediated by ionophores. It involves rapidly perturbing the system's equilibrium with a temperature increase and observing the relaxation to a new equilibrium state.[13][14]

Materials:

-

Temperature-jump spectrophotometer or fluorometer

-

Vesicles (liposomes) loaded with a pH-sensitive indicator and a specific cation

-

External buffer with a different cation composition

-

Nigericin sodium salt

Procedure:

-

Sample Preparation: Prepare liposomes as described in the fluorescence assay protocol, creating a transmembrane pH and cation gradient.

-

T-jump Experiment:

-

Place the liposome suspension in the T-jump cell.

-

Rapidly increase the temperature of the sample by a few degrees Celsius using a high-voltage discharge or a laser pulse. This temperature jump perturbs the equilibrium of the H⁺ and cation binding to Nigericin.[13]

-

Monitor the change in absorbance or fluorescence of the pH indicator as the system relaxes to the new equilibrium.

-

The relaxation kinetics provide information about the rate constants of the individual steps in the ion transport cycle, such as the association and dissociation of ions with the ionophore and the translocation of the complex across the membrane.[6]

-

Visualizations

Signaling Pathway: Nigericin-Induced NLRP3 Inflammasome Activation

Caption: Nigericin-induced K⁺ efflux triggers NLRP3 inflammasome assembly.

Experimental Workflow: Determining Ionophore Selectivity

Caption: General workflow for determining ionophore selectivity.

Conclusion

Nigericin sodium salt's well-defined mechanism of action and its high selectivity for potassium ions have established it as a cornerstone tool in cell biology and biophysics. Understanding its precise ion selectivity is crucial for the accurate interpretation of experimental results and for its application in drug development, particularly in the context of inflammatory diseases and cancer. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers seeking to leverage the unique properties of this powerful ionophore. Further research into the subtle aspects of its interactions with a broader range of cations will continue to refine our understanding of its biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. biorxiv.org [biorxiv.org]

- 4. invivogen.com [invivogen.com]

- 5. Mechanism and regulation of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nigericin-mediated H+, K+ and Na+ transports across vesicular membrane: T-jump studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nigericin forms highly stable complexes with lithium and cesium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel [frontiersin.org]

- 11. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recording of ion channel activity in planar lipid bilayer experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Temperature jump as a new technique to study the kinetics of fast transport of protons across membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Laser Temperature-Jump Technique for Relaxation Studies of the Ionic Conductances in Myelinated Nerve Fibers - PMC [pmc.ncbi.nlm.nih.gov]

The Antibiotic Potential of Nigericin: A Technical Guide

An In-depth Analysis of the Biological Activities and Mechanism of Action of a Promising Ionophore Antibiotic

Abstract

Nigericin (B1684572), a polyether ionophore antibiotic produced by Streptomyces hygroscopicus, has demonstrated significant promise as a potent therapeutic agent against a range of multidrug-resistant (MDR) Gram-positive bacteria. This technical guide provides a comprehensive overview of the biological activities of nigericin, with a focus on its antibacterial properties. We delve into its mechanism of action, summarizing key quantitative data on its efficacy, detailing the experimental protocols used to ascertain its activity, and providing visual representations of its molecular interactions and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.

Introduction

The rise of antibiotic resistance is a critical global health challenge, necessitating the urgent discovery of novel antimicrobial compounds with unique mechanisms of action. Nigericin, a well-characterized ionophore, has emerged as a compelling candidate due to its potent activity against clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae.[1][2] This guide explores the multifaceted antibiotic activities of nigericin, from its direct bactericidal effects to its ability to eradicate persistent and biofilm-forming bacteria.[2]

Mechanism of Action

Nigericin's primary antibacterial activity stems from its function as a potassium (K+) and proton (H+) ionophore.[3] It inserts into the bacterial cell membrane, disrupting the crucial electrochemical gradients necessary for cellular function.

Key Mechanistic Steps:

-

Ion Exchange: Nigericin facilitates an electroneutral exchange of intracellular K+ for extracellular H+. This influx of protons leads to a significant decrease in the intracellular pH.

-

Dissipation of Membrane Potential: The continuous exchange of ions collapses the proton motive force across the bacterial membrane, a critical component for ATP synthesis and nutrient transport.

-

Inhibition of ATP Synthesis: With the dissipation of the proton gradient, ATP synthase activity is severely impaired, leading to a rapid depletion of intracellular ATP.[4]

-

Disruption of Cellular Processes: The combination of intracellular acidification and ATP depletion disrupts essential cellular processes, ultimately leading to bacterial cell death.[3][4]

Quantitative Data: Antibacterial Efficacy

The in vitro antibacterial activity of nigericin is summarized below. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

| Bacterial Strain | Resistance Profile | MIC (µg/mL) | MIC (µM) | Reference |

| Staphylococcus aureus (MRSA) | Methicillin-Resistant | 0.004 - 0.125 | - | [1] |

| Enterococcus faecium (VRE) | Vancomycin-Resistant | 0.004 - 0.125 | - | [1] |

| Streptococcus pneumoniae | Penicillin-Resistant | 0.004 - 0.125 | - | [1] |

| Staphylococcus aureus ATCC 9144 | - | - | 0.3 | [5] |

| Escherichia coli ATCC 8739 | - | No activity | - | [5] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Detailed Methodology:

-

Preparation of Nigericin Stock Solution: Dissolve nigericin in a suitable solvent (e.g., ethanol) to a high concentration (e.g., 1280 µg/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the nigericin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

-

Bacterial Inoculum Preparation: Culture the test bacterium overnight. Dilute the culture to achieve a standardized turbidity, equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the nigericin dilutions. Include a growth control well (no nigericin) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of nigericin that completely inhibits the growth of the bacteria.

Anti-Biofilm Activity Assay

The crystal violet assay is a common method for quantifying biofilm formation.

Detailed Methodology:

-

Biofilm Growth: In a 96-well flat-bottomed microtiter plate, add a standardized bacterial suspension to each well containing growth medium and varying concentrations of nigericin. Include a control well without nigericin.

-

Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

Washing: Carefully remove the culture medium and wash the wells gently with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) bacteria.

-

Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

-

Washing: Remove the crystal violet solution and wash the wells with water to remove excess stain.

-

Solubilization: Add 95% ethanol or 33% glacial acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

-

Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of approximately 570 nm using a microplate reader. A reduction in absorbance in the presence of nigericin indicates inhibition of biofilm formation.

Measurement of Bacterial Membrane Potential

The fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) can be used to measure changes in bacterial membrane potential.

Detailed Methodology:

-

Cell Preparation: Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells. Resuspend the cells in a suitable buffer (e.g., HEPES buffer with glucose) to a standardized optical density.

-

Dye Loading: Add DiSC3(5) to the cell suspension and incubate to allow the dye to accumulate in the polarized bacterial cells, which quenches its fluorescence.

-

Nigericin Treatment: Add nigericin to the cell suspension.

-

Fluorescence Measurement: Monitor the fluorescence intensity over time using a fluorometer. Depolarization of the cell membrane by nigericin will cause the release of DiSC3(5) into the buffer, resulting in an increase in fluorescence.

Measurement of Intracellular ATP Levels

The luciferin-luciferase assay is a highly sensitive method for quantifying ATP.

Detailed Methodology:

-

Cell Culture and Treatment: Grow bacteria to the desired phase and treat with various concentrations of nigericin for a specified time.

-

ATP Extraction: Lyse the bacterial cells using a suitable extraction reagent to release the intracellular ATP.

-

Luminescence Assay: Add the bacterial lysate to a reaction mixture containing luciferase and its substrate, D-luciferin.

-

Measurement: Measure the light output (luminescence) using a luminometer. The amount of light produced is directly proportional to the concentration of ATP in the sample. A decrease in luminescence in nigericin-treated cells indicates a reduction in intracellular ATP levels.

Conclusion

Nigericin exhibits potent bactericidal activity against a range of clinically significant Gram-positive pathogens, including those with multidrug resistance. Its mechanism of action, centered on the disruption of fundamental bioenergetic processes through its ionophoretic activity, makes it a valuable candidate for further investigation in the fight against antimicrobial resistance. The detailed protocols provided in this guide offer a framework for the continued evaluation of nigericin and other novel antimicrobial compounds. Future research should focus on in vivo efficacy, toxicity profiling, and potential synergistic combinations with existing antibiotics to fully realize the therapeutic potential of this promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Nigericin is effective against multidrug resistant gram-positive bacteria, persisters, and biofilms [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Nigericin is effective against multidrug resistant gram-positive bacteria, persisters, and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Approach to nigericin derivatives and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antitumor Potential of Nigericin Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigericin sodium salt, a polyether antibiotic derived from Streptomyces hygroscopicus, has emerged as a compound of significant interest in oncology research. Initially recognized for its antimicrobial properties, recent studies have illuminated its potent antitumor activities across a spectrum of cancer types. This technical guide provides a comprehensive overview of the current understanding of Nigericin's antitumor properties, focusing on its mechanisms of action, relevant signaling pathways, and experimental data. Detailed methodologies for key experiments are provided to facilitate further research and development in this promising area.

Core Mechanism of Action

Nigericin's primary mechanism of action lies in its function as a potassium (K+) and proton (H+) ionophore. By facilitating an electroneutral exchange of K+ for H+ across cellular and mitochondrial membranes, it disrupts critical ionic gradients. This disruption leads to a decrease in intracellular pH (acidification) and an efflux of mitochondrial K+, triggering a cascade of events that culminate in cancer cell death.

Data Presentation: In Vitro Efficacy of Nigericin Sodium Salt

The cytotoxic effects of Nigericin sodium salt have been quantified in numerous cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating its potent activity.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |

| SW620 | Colorectal Cancer | 1-4 (approx.) | 48 |

| KM12 | Colorectal Cancer | 1-4 (approx.) | 48 |

| HT29 | Colorectal Cancer | 12.92 ± 0.25 | Not Specified |

| SW116 | Colorectal Cancer | 15.86 ± 0.18 | Not Specified |

| H460 | Lung Cancer | ~0.1 | Not Specified |

| S18 | Nasopharyngeal Carcinoma | 2.03 ± 0.55 | Not Specified |

| S26 | Nasopharyngeal Carcinoma | 4.77 ± 2.35 | Not Specified |

| A2780 | Epithelial Ovarian Cancer | Strong cytotoxicity observed | Not Specified |

| SKOV3 | Epithelial Ovarian Cancer | Strong cytotoxicity observed | Not Specified |

| MDA-MB-231 | Triple-Negative Breast Cancer | IC50 calculated from viability curve | 24 |

| 4T1 | Triple-Negative Breast Cancer | IC50 calculated from viability curve | 24 |

Key Signaling Pathways Modulated by Nigericin

Nigericin's antitumor effects are mediated through the modulation of several critical signaling pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. Nigericin has been shown to be an effective inhibitor of this pathway.[1] It is believed to directly target the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent downregulation of its target genes, which are involved in cell proliferation and metastasis.[1]

NLRP3 Inflammasome Activation and Pyroptosis

Nigericin is a potent activator of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome.[2] The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune system. Its activation in cancer cells can lead to a form of inflammatory cell death called pyroptosis. This process is characterized by cell swelling, membrane rupture, and the release of pro-inflammatory cytokines, which can further stimulate an anti-tumor immune response.[3] The activation is triggered by the K+ efflux induced by Nigericin.[2]

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments used to characterize the antitumor properties of Nigericin sodium salt.

In Vitro Experimental Workflow

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Nigericin on cancer cells and calculate the IC50 value.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of Nigericin sodium salt (e.g., 0.1 to 20 µM) and a vehicle control (e.g., DMSO or ethanol). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by Nigericin.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with Nigericin at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of Nigericin on cell cycle progression.

Protocol:

-

Cell Treatment: Treat cells with Nigericin as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To analyze the effect of Nigericin on the expression of key proteins in signaling pathways like Wnt/β-catenin and NLRP3 inflammasome.

Protocol:

-

Protein Extraction: Treat cells with Nigericin, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, NLRP3, Caspase-1, IL-1β) overnight at 4°C. A typical dilution for these antibodies is 1:1000.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Antitumor Studies

Objective: To evaluate the antitumor efficacy of Nigericin in a living organism.

Animal Models:

-

Colorectal Cancer Xenograft Model: Subcutaneously inject SW620 or other colorectal cancer cells into the flank of nude mice.[1]

-

Triple-Negative Breast Cancer Xenograft Model: Orthotopically inject MDA-MB-231 or 4T1 cells into the mammary fat pad of immunodeficient mice.

Treatment Protocol (Example for Colorectal Cancer Model): [1]

-

Tumor Establishment: Allow tumors to reach a palpable size (e.g., 50-100 mm³).

-

Treatment Administration: Administer Nigericin sodium salt intraperitoneally at a dose of 2-4 mg/kg every two days.[4]

-

Tumor Measurement: Measure tumor volume with calipers regularly (e.g., twice a week).

-

Endpoint: At the end of the study, sacrifice the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion and Future Directions

Nigericin sodium salt demonstrates significant antitumor properties through multiple mechanisms, including the disruption of ion homeostasis and the modulation of key cancer-related signaling pathways. Its ability to induce pyroptosis and inhibit the Wnt/β-catenin pathway highlights its potential as a novel therapeutic agent. The provided experimental protocols offer a framework for researchers to further investigate and validate the anticancer efficacy of Nigericin. Future research should focus on optimizing its delivery, evaluating its efficacy in combination with other chemotherapeutic agents, and further elucidating its complex mechanisms of action to pave the way for its potential clinical application.

References

Preliminary Studies on the Antiviral Effects of Nigericin Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on the antiviral properties of Nigericin sodium salt. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the current data, experimental methodologies, and proposed mechanisms of action. This document summarizes quantitative antiviral data, details key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction to Nigericin Sodium Salt

Nigericin is a polyether ionophore antibiotic derived from Streptomyces hygroscopicus. It functions primarily as a potassium ionophore, facilitating the exchange of potassium ions (K⁺) for protons (H⁺) across biological membranes. This disruption of the transmembrane ion gradient has been shown to induce a range of biological effects, including the activation of the NLRP3 and NLRP1 inflammasomes, which are key components of the innate immune system.[1][2][3][4] Emerging research, detailed herein, has demonstrated the potential of Nigericin as a broad-spectrum antiviral agent against both DNA and RNA viruses.[5][6]

Quantitative Antiviral Data

The antiviral activity of Nigericin sodium salt has been quantified against several viruses. The following tables summarize the available 50% inhibitory concentration (IC₅₀), 50% effective concentration (EC₅₀), and selectivity index (SI) values from in vitro studies.

| Virus Family | Virus | Cell Line | IC₅₀ / EC₅₀ | Selectivity Index (SI) | Reference |

| Poxviridae | Vaccinia Virus | HeLa | IC₅₀: 7.9 nM | 1038 | [5] |

| Picornaviridae | Foot-and-Mouth Disease Virus (FMDV) | BHK-21 | EC₅₀: 0.78 - 3.49 µM | Not Reported | [6] |

| Picornaviridae | Poliovirus | Not Specified | Potent Inhibition (Qualitative) | Not Reported | [5] |

| Orthomyxoviridae | Influenza Virus | Not Specified | Potent Inhibition (Qualitative) | Not Reported | [5] |

| Togaviridae | Semliki Forest Virus | Not Specified | Potent Inhibition (Qualitative) | Not Reported | [5] |

Proposed Mechanism of Antiviral Action

The primary antiviral mechanism of Nigericin is linked to its function as a potassium ionophore. By facilitating K⁺ efflux and H⁺ influx, Nigericin disrupts the intracellular ionic balance. This has several downstream consequences that contribute to an antiviral state:

-

Inflammasome Activation: The decrease in intracellular K⁺ concentration is a potent trigger for the activation of the NLRP3 and NLRP1 inflammasomes.[1][2][3][4] This leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, secreted forms.[2] This inflammatory cascade can help to control viral infections.

-

Inhibition of Viral Replication Machinery: For Vaccinia virus, a DNA virus, Nigericin has been shown to act at a post-entry stage.[5] It moderately inhibits early viral gene transcription and translation, but severely compromises viral DNA replication and, consequently, intermediate and late gene expression.[5]

-

Disruption of Viral Entry: While not the primary mechanism for all viruses, the alteration of intracellular pH by Nigericin can interfere with the entry of pH-dependent viruses.

The following diagram illustrates the proposed signaling pathway for Nigericin-induced antiviral activity via inflammasome activation.

Caption: Nigericin induces K+ efflux, triggering inflammasome activation and cytokine release, leading to an antiviral state.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antiviral activity of Nigericin sodium salt.

Plaque Reduction Assay

This assay is used to determine the concentration of Nigericin that inhibits the formation of viral plaques by 50% (IC₅₀).

Materials:

-

Susceptible host cell line (e.g., HeLa, Vero)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Virus stock of known titer

-

Nigericin sodium salt stock solution

-

6-well or 12-well cell culture plates

-

Overlay medium (e.g., complete medium with 1% methylcellulose (B11928114) or agarose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed the cell culture plates with the host cells to form a confluent monolayer overnight.

-

Prepare serial dilutions of Nigericin sodium salt in serum-free medium.

-

On the day of the experiment, remove the growth medium from the cell monolayers and wash with PBS.

-

Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 PFU/well) in the absence of the compound.

-

After a 1-hour adsorption period at 37°C, remove the viral inoculum.

-

Add the different concentrations of Nigericin-containing medium to the respective wells. Include a virus control (no Nigericin) and a cell control (no virus, no Nigericin).

-

Incubate the plates for a period appropriate for the virus to form plaques (typically 2-5 days).

-

After the incubation period, remove the medium and overlay the cells with the overlay medium.

-

Incubate for an additional period to allow for plaque development.

-

Fix the cells with 10% formalin for at least 30 minutes.

-

Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.

-

Gently wash the wells with water and allow the plates to air dry.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

-

Determine the IC₅₀ value by plotting the percentage of plaque reduction against the log of the Nigericin concentration and fitting the data to a dose-response curve.

References

Nigericin Sodium Salt: A Technical Guide to its Application in Ion Transport Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigericin sodium salt, a polyether antibiotic isolated from Streptomyces hygroscopicus, has emerged as an indispensable tool in the study of ion transport across biological membranes. Its well-characterized function as a potent K⁺/H⁺ antiporter allows for the controlled disruption of ionic gradients, providing a powerful mechanism to investigate a myriad of cellular processes. This technical guide provides an in-depth overview of Nigericin's mechanism of action, summarizes key quantitative data, and presents detailed experimental protocols for its application in research. Furthermore, it includes visual representations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of its utility.

Introduction: The Role of Nigericin in Ion Transport Research

Nigericin is a lipid-soluble ionophore that inserts into cellular and organellar membranes, facilitating the electroneutral exchange of potassium ions (K⁺) for protons (H⁺). This activity effectively dissipates transmembrane K⁺ and H⁺ gradients, leading to profound effects on intracellular pH (pHi), plasma membrane potential, and mitochondrial function. These properties make Nigericin an invaluable pharmacological tool for researchers investigating cellular signaling, mitochondrial bioenergetics, and inflammatory responses.

Mechanism of Action

Nigericin's primary mechanism involves binding a potassium ion, translocating it across a lipid bilayer, and releasing it on the other side in exchange for a proton. This continuous cycle leads to a net efflux of intracellular K⁺ and an influx of H⁺, thereby decreasing intracellular pH and depolarizing the cell membrane. This disruption of ion homeostasis is the foundation for its diverse biological effects, including its well-documented role as a potent activator of the NLRP3 inflammasome.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of Nigericin sodium salt, providing a quick reference for experimental design.

| Parameter | Value | Reference(s) |

| Ion Selectivity | K⁺ > Rb⁺ ≥ Cs⁺ >> Na⁺ (Qualitative) | [1] |

| ~42-fold higher affinity for K⁺ over Na⁺ (based on dissociation constants) | [2] | |

| Effective Concentration (in vitro) | 1 - 20 µM for NLRP3 inflammasome activation | [3] |

| 0.1 - 10 µM for studies on plasma membrane potential and pH | [4][5] | |